2-(9H-Fluoren-9-YL)benzoic acid
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Overview
Description
2-(9H-Fluoren-9-YL)benzoic acid is an organic compound that features a fluorenyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)benzoic acid typically involves the reaction of fluorenylmethanol with benzoic acid derivatives under specific conditions. One common method involves the use of a protecting group strategy, where the fluorenyl group is first protected and then deprotected after the coupling reaction . Another method involves direct coupling using catalysts such as palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorenylbenzoic acids depending on the substituent used.
Scientific Research Applications
2-(9H-Fluoren-9-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The fluorenyl group can also facilitate the compound’s incorporation into larger molecular structures, enhancing its functional properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxy)carbonylamino benzoic acid
- 2-(9H-Fluoren-9-ylmethoxy)carbonylamino methylbenzoic acid
- 2-(9H-Fluoren-9-ylmethoxy)carbonylamino cyclooctanecarboxylic acid
Uniqueness
2-(9H-Fluoren-9-YL)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its fluorenyl group provides rigidity and planarity, making it suitable for applications in materials science and organic electronics. Additionally, its benzoic acid moiety allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
64611-30-9 |
---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)benzoic acid |
InChI |
InChI=1S/C20H14O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,21,22) |
InChI Key |
QLRHRLZEZWEOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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